molecular formula C12H18N2O4 B2805941 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 2044712-64-1

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B2805941
CAS RN: 2044712-64-1
M. Wt: 254.286
InChI Key: QAWRHTGRFMGKGW-UHFFFAOYSA-N
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Description

“2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2044712-64-1 . It has a molecular weight of 254.29 . The IUPAC name of this compound is 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrol-1-yl)propanoic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)8-14-6-4-5-7-14/h4-7,9H,8H2,1-3H3,(H,13,17)(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 254.29 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis of Differentially Protected Azatryptophan Analogs

A class of differentially protected azatryptophan derivatives was synthesized from N-tosyl-3-haloazaindoles and Fmoc-protected t-butyl iodoalanine via a Negishi coupling. This process highlights the use of 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid in peptide-based drug discovery by enabling the synthesis of unnatural amino acids with selective removal of protecting groups. The methodology offers 69-91% isolated yields, demonstrating the efficiency of Pd2(dba)3/XPhos as a superior catalyst for this coupling reaction (Nimje et al., 2020).

Novel Fluorescent Amino Acid Derivatives

The synthesis of highly fluorescent amino acid derivatives using 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid as an intermediate showcases its application in the study of peptide conformations. One derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, demonstrates intense long-wave absorption and emission with a very high quantum yield of fluorescence. This compound serves as a sensitive analytical probe, indicating the compound's utility in biochemical and medical research (Szymańska et al., 2003).

Synthesis of Polysubstituted Pyrroles

The compound facilitates the synthesis of polysubstituted pyrroles, which are important structures in organic chemistry and drug development. By reacting with arylglyoxals and N,N-dimethylbarbituric acid, novel pentasubstituted pyrroles containing a propanoic acid fragment in position 1 were obtained. This demonstrates the versatility of 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid in synthesizing complex organic molecules with potential pharmacological applications (Kolos & Chechina, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include recommendations for avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)8-14-6-4-5-7-14/h4-7,9H,8H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWRHTGRFMGKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid

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